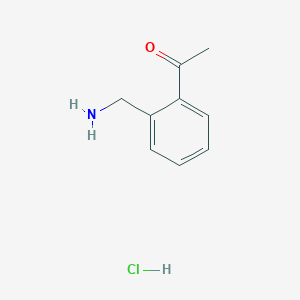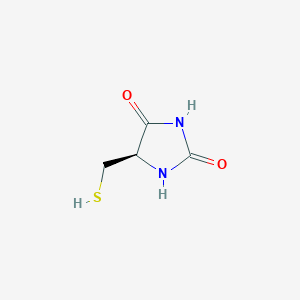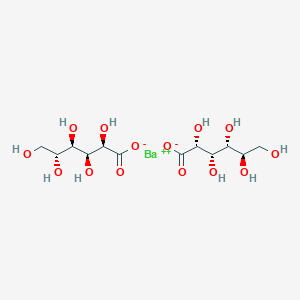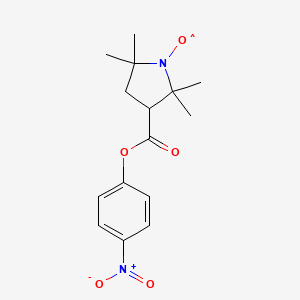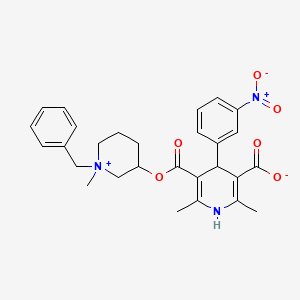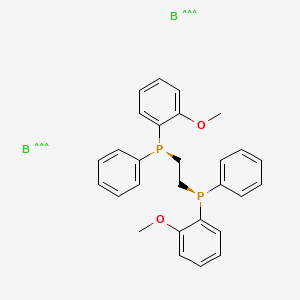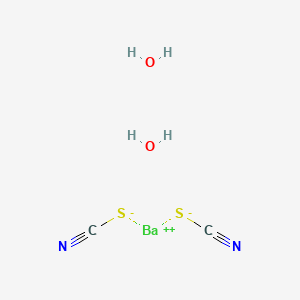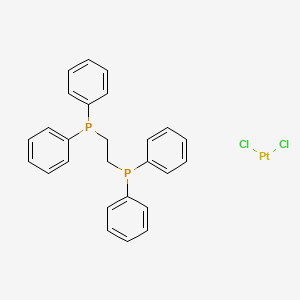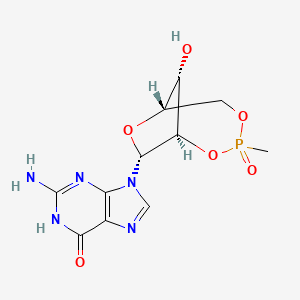
2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- is an organic compound belonging to the thiophenone family Thiophenones are sulfur-containing heterocycles known for their aromatic properties and diverse chemical reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions, typically in a solvent like dichloromethane, to yield the desired product.
Another method involves the use of Grignard reagents. In this approach, thiophene is reacted with tert-butylmagnesium chloride in the presence of a suitable catalyst, such as copper(I) iodide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of 2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same fundamental reactions as laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms into the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenones.
科学的研究の応用
2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal agent due to its ability to inhibit fungal growth.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用機序
The mechanism of action of 2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes involved in fungal cell wall synthesis, leading to antifungal effects. Its anti-inflammatory and anticancer activities are thought to be mediated through the modulation of signaling pathways that regulate cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Thiophenone: The parent compound without the tert-butyl and methyl substitutions.
2-Acetylthiophene: A thiophene derivative with an acetyl group.
3-Methylthiophene: A thiophene derivative with a methyl group.
Uniqueness
2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
57556-18-0 |
|---|---|
分子式 |
C9H14OS |
分子量 |
170.27 g/mol |
IUPAC名 |
3-tert-butyl-3-methylthiophen-2-one |
InChI |
InChI=1S/C9H14OS/c1-8(2,3)9(4)5-6-11-7(9)10/h5-6H,1-4H3 |
InChIキー |
QIHAUAVZSKDDQK-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CSC1=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



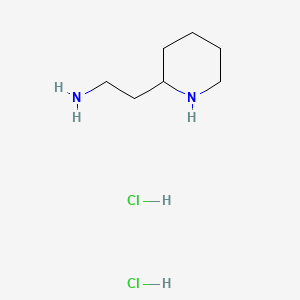
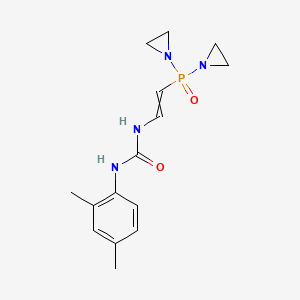
![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
